molecular formula C22H14N4O B3662441 2-phenyl-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]quinoline

2-phenyl-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B3662441
M. Wt: 350.4 g/mol
InChI Key: WQOULNONPXECCG-UHFFFAOYSA-N
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Description

The compound “2-phenyl-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]quinoline” is a complex organic molecule that contains several important functional groups and structural motifs, including a phenyl group, a pyridinyl group, a quinoline group, and an oxadiazole group .


Synthesis Analysis

While the specific synthesis of “this compound” is not detailed in the literature, the synthesis of similar compounds often involves multi-step reactions that introduce the various functional groups in a sequential manner .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyridinyl and oxadiazole groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its reactivity under various conditions, and evaluation of its potential use in areas such as pharmaceuticals or materials science .

Properties

IUPAC Name

5-(2-phenylquinolin-4-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O/c1-2-6-15(7-3-1)20-14-18(17-8-4-5-9-19(17)24-20)22-25-21(26-27-22)16-10-12-23-13-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOULNONPXECCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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